![molecular formula C7H6F2O2 B1307321 2,6-Difluoro-4-methoxyphenol CAS No. 886498-93-7](/img/structure/B1307321.png)
2,6-Difluoro-4-methoxyphenol
Overview
Description
2,6-Difluoro-4-methoxyphenol is an organic compound with the molecular formula C7H6F2O2. It is a derivative of phenol, where two fluorine atoms are substituted at the 2 and 6 positions, and a methoxy group is substituted at the 4 position.
Mechanism of Action
Target of Action
It’s known that the compound is used in proteomics research , which suggests it may interact with proteins or enzymes in the body.
Mode of Action
It’s known that the compound can be used to prepare a ligand n4py 2ar2, which in turn is used to synthesize a fe complex, employed in aromatic c−f hydroxylation reactions . This suggests that the compound may interact with its targets to facilitate chemical reactions.
Biochemical Pathways
Given its use in aromatic c−f hydroxylation reactions , it may be involved in the metabolism of aromatic compounds.
Result of Action
Its use in proteomics research suggests that it may have an impact on protein function or structure.
Action Environment
It’s known that the compound should be stored at ambient temperature , suggesting that temperature could affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-4-methoxyphenol typically involves the nucleophilic aromatic substitution (SNAr) reaction. One common method is the reaction of 2,6-difluorophenol with methanol in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of an intermediate phenoxide ion, which then undergoes nucleophilic attack by methanol to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 2,6-Difluoro-4-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone or other reduced forms.
Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups through nucleophilic or electrophilic aromatic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) and boron tribromide (BBr3) are employed for substitution reactions
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinone and other reduced forms.
Substitution: Various substituted phenols depending on the reagents used
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Recent studies have shown that 2,6-difluoro-4-methoxyphenol exhibits significant antiviral properties. Specifically, it has been investigated for its effectiveness against the human immunodeficiency virus (HIV). In a study, compounds containing the 4-methoxy-2,6-difluorophenyl moiety demonstrated enhanced antiviral activity compared to their non-fluorinated counterparts, with effective concentrations ranging from 22 to 55 nM .
Antioxidant Properties
This compound also plays a role in the development of polyphenol-containing nanoparticles, which are recognized for their antioxidant properties. These nanoparticles have potential applications in drug delivery systems and therapeutic interventions due to their ability to interact with various biological materials .
Materials Science
Synthesis of Functional Materials
this compound is utilized in the synthesis of functional materials, particularly in creating coatings and polymers with enhanced properties. Its fluorinated structure contributes to improved chemical resistance and stability of the resulting materials. Research indicates that fluorinated phenolic compounds can be integrated into polymer matrices to enhance thermal stability and mechanical properties .
Environmental Applications
Biodegradability Studies
Research on the environmental impact of this compound has focused on its biodegradability and potential toxicity. Studies indicate that while it is not highly mobile in soil due to low water solubility, it may pose risks if released into aquatic environments . Understanding its degradation pathways is crucial for assessing its environmental safety.
Case Study 1: Antiviral Efficacy
In a controlled laboratory setting, a series of fluorinated phenolic compounds were tested against HIV strains. The study revealed that derivatives of this compound exhibited up to tenfold increases in antiviral activity compared to non-fluorinated analogs. This highlights the importance of fluorine substitution in enhancing biological activity .
Case Study 2: Material Development
A research team developed a new polymer composite incorporating this compound as a key additive. The resulting material demonstrated significant improvements in thermal stability and resistance to chemical degradation when exposed to harsh environments. This application underscores the compound's utility in developing advanced materials for industrial applications .
Data Tables
Comparison with Similar Compounds
- 2,3-Difluoro-4-methoxyphenol
- 2,6-Difluorophenol
- 3,5-Difluoro-4-hydroxyanisole
Comparison: 2,6-Difluoro-4-methoxyphenol is unique due to the specific positioning of the fluorine atoms and the methoxy group, which imparts distinct chemical and physical properties. Compared to 2,3-Difluoro-4-methoxyphenol, the 2,6-isomer exhibits different reactivity and stability. The presence of the methoxy group at the 4 position also differentiates it from 2,6-Difluorophenol, which lacks this functional group .
Biological Activity
2,6-Difluoro-4-methoxyphenol is an organic compound with the molecular formula C8H8F2O2 and a molecular weight of approximately 160.12 g/mol. This compound features a methoxy group (-OCH₃) and two fluorine atoms substituted on the aromatic ring, specifically at the 2 and 6 positions relative to the methoxy group at position 4. Its unique structure contributes to various biological activities, making it a subject of interest in medicinal chemistry and materials science.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The presence of fluorine atoms enhances the compound's stability and reactivity, allowing it to modulate various biochemical pathways. Notably, it has been shown to influence oxidative stress responses by interacting with reactive oxygen species (ROS) and affecting inflammatory processes.
Potential Therapeutic Applications
Research indicates that derivatives of this compound may exhibit anti-tumor and anti-inflammatory effects. For instance, studies have demonstrated its potential in synthesizing ligands for metal complexes that are used in aromatic C−F hydroxylation reactions, which could have implications in drug development. Additionally, its derivatives have shown promise as antiviral agents, particularly against human immunodeficiency virus (HIV). A study reported that compounds incorporating the 4-methoxy-2,6-difluorophenyl structure exhibited nanomolar activity against HIV strains with minimal toxicity .
Case Studies
- Antiviral Activity : A series of compounds including this compound were tested for their anti-HIV activity. The most promising derivatives showed effective inhibition with EC50 values ranging from 2 nM to 55 nM against various strains of HIV. These results suggest that modifications at the phenolic position can significantly enhance antiviral efficacy while maintaining low cytotoxicity .
- Oxidative Stress Modulation : In cellular models, this compound has been linked to the modulation of oxidative stress responses. By influencing ROS levels, the compound may play a role in protecting cells from oxidative damage, which is crucial for developing therapies for diseases characterized by oxidative stress.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
2,4-Difluoro-6-methoxyphenol | Methoxy group at position 6; fluorines at positions 2 and 4 | Different substitution pattern affects reactivity |
3,5-Difluoro-4-hydroxyanisole | Hydroxyl group instead of a methoxy group | Exhibits different biological activities due to hydroxyl presence |
2,6-Dichloro-4-methoxyphenol | Chlorine atoms instead of fluorine | Different halogenation leads to distinct chemical properties |
1,5-Difluoro-2,4-dimethoxybenzene | Two methoxy groups; fluorines at positions 1 and 5 | Increased steric hindrance may affect reactivity |
This table illustrates how variations in substitution can lead to significant differences in biological activity and chemical behavior.
Properties
IUPAC Name |
2,6-difluoro-4-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O2/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCPGVDPXCHXGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390778 | |
Record name | 2,6-Difluoro-4-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886498-93-7 | |
Record name | 2,6-Difluoro-4-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Difluoro-4-methoxyphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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